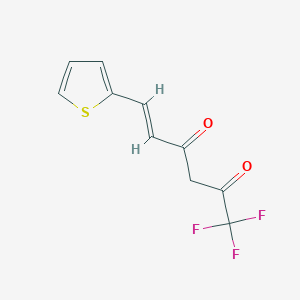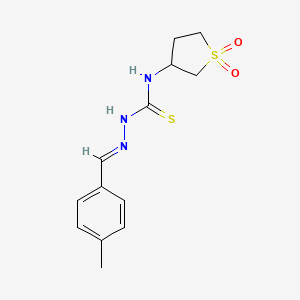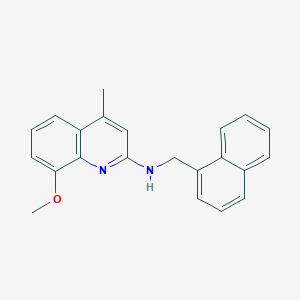![molecular formula C11H8IN3O2 B3865464 N'-[(E)-(5-iodofuran-2-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B3865464.png)
N'-[(E)-(5-iodofuran-2-yl)methylidene]pyridine-4-carbohydrazide
Overview
Description
N’-[(E)-(5-iodofuran-2-yl)methylidene]pyridine-4-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of an azomethine group (-C=N-), which is formed by the condensation of a primary amine with a carbonyl compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-iodofuran-2-yl)methylidene]pyridine-4-carbohydrazide typically involves the condensation reaction between 5-iodofurfural and pyridine-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general steps are as follows:
- Dissolve 5-iodofurfural and pyridine-4-carbohydrazide in ethanol.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture to room temperature.
- Filter the precipitated product and wash with cold ethanol.
- Dry the product under reduced pressure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would likely incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-iodofuran-2-yl)methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azomethine group to an amine group.
Substitution: The iodine atom in the furan ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under appropriate conditions.
Major Products
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(5-iodofuran-2-yl)methylidene]pyridine-4-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It has potential as an antimicrobial and anticancer agent due to its ability to form stable complexes with metal ions.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Coordination Chemistry: It serves as a ligand in the formation of coordination complexes with transition metals, which can be studied for their catalytic and biological activities.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-iodofuran-2-yl)methylidene]pyridine-4-carbohydrazide involves its ability to form stable complexes with metal ions. The azomethine group (-C=N-) and the nitrogen atoms in the pyridine ring act as coordination sites for metal ions. These metal complexes can interact with biological targets, such as enzymes or DNA, leading to various biological effects. The exact pathways and molecular targets depend on the specific metal ion and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-pyridinylmethylene]isonicotinohydrazide
Uniqueness
N’-[(E)-(5-iodofuran-2-yl)methylidene]pyridine-4-carbohydrazide is unique due to the presence of the iodine atom in the furan ring, which can participate in various substitution reactions. This iodine atom also enhances the compound’s ability to form stable complexes with metal ions, making it particularly useful in coordination chemistry and medicinal applications.
Properties
IUPAC Name |
N-[(E)-(5-iodofuran-2-yl)methylideneamino]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8IN3O2/c12-10-2-1-9(17-10)7-14-15-11(16)8-3-5-13-6-4-8/h1-7H,(H,15,16)/b14-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIVJHBTLZALKK-VGOFMYFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)NN=CC2=CC=C(O2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1C(=O)N/N=C/C2=CC=C(O2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-bromo-2-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] 4-bromobenzoate](/img/structure/B3865388.png)
![3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B3865391.png)
![N'-[(Z)-(3-Methoxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3865394.png)
![3-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B3865400.png)
![2-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3865406.png)
![N'-[(E)-(4-NITROPHENYL)METHYLIDENE]ADAMANTANE-1-CARBOHYDRAZIDE](/img/structure/B3865410.png)
![N-[(Z)-(5-iodofuran-2-yl)methylideneamino]-2-(2-methylanilino)acetamide](/img/structure/B3865419.png)
![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3865420.png)
![N-[1-methyl-2-(2-pyrazinyl)ethyl]-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3865433.png)
![2-(2-bromophenoxy)-N-[(E)-(2,4-dimethylphenyl)methylideneamino]acetamide](/img/structure/B3865441.png)



![N-[(E)-(4-methoxyphenyl)methylideneamino]quinolin-2-amine](/img/structure/B3865481.png)
